molecular formula C13H18O B1324416 2,2,3',5'-Tetramethylpropiophenone CAS No. 898766-24-0

2,2,3',5'-Tetramethylpropiophenone

Cat. No. B1324416
M. Wt: 190.28 g/mol
InChI Key: FMNXLYMFSXVBHT-UHFFFAOYSA-N
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Description

2,2,3’,5’-Tetramethylpropiophenone is a chemical compound with the CAS Number: 66390-56-5 . It has a molecular weight of 190.29 .


Molecular Structure Analysis

The IUPAC name for 2,2,3’,5’-Tetramethylpropiophenone is 1-(3,5-dimethylphenyl)-2,2-dimethyl-1-propanone . The InChI code for this compound is 1S/C13H18O/c1-9-6-10(2)8-11(7-9)12(14)13(3,4)5/h6-8H,1-5H3 .


Physical And Chemical Properties Analysis

2,2,3’,5’-Tetramethylpropiophenone is a clear colorless oil .

Scientific Research Applications

1. Palladium-Catalyzed Reactions

2-Hydroxy-2-methylpropiophenone, a related compound, demonstrates potential in palladium-catalyzed reactions, leading to products like tetraarylethanes and isochroman-ones through unique multiple arylation processes involving C-C and C-H bond cleavages (Wakui et al., 2004).

2. Chemical Analysis Techniques

2-Hydroxy-5-methylpropiophenone oxime has been used in the gravimetric and spectrophotometric determination of palladium. Its reaction in acidic media forms a complex, useful in chemical analysis (Prakash et al., 1966).

3. Surface Properties of Polymers

Studies have explored modifying the surface properties of polymers, like poly(vinyl phenol), using chemical processes that may involve compounds structurally similar to 2,2,3',5'-Tetramethylpropiophenone. These modifications affect properties like surface free energy and wettability (Wang et al., 2020).

4. Synthesis of Protected Nucleotides

In the context of synthesizing protected nucleotides, such as for DNA synthesis, methods involving similar compounds to 2,2,3',5'-Tetramethylpropiophenone have been employed. These methods are crucial in the preparation of compounds for biochemical applications (Kungurtsev et al., 2016).

5. Polymer Stabilization

Compounds structurally related have been used in studies concerning polymer stabilizers. These studies focus on understanding the synergistic mechanisms between different types of antioxidants, which is crucial in enhancing the stability and longevity of polymers (Yachigo et al., 1992).

6. Electrochromic Polymers

Research in the development of electrochromic polymers, which change color in response to electric fields, has utilized compounds with similarities to 2,2,3',5'-Tetramethylpropiophenone. These polymers have applications in smart windows and electronic displays (Sankaran et al., 1997).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-10(2)8-11(7-9)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXLYMFSXVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633498
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3',5'-Tetramethylpropiophenone

CAS RN

898766-24-0
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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